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6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride
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Overview
Description
6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves the reaction of 6-(aminomethyl)pyridine with N-methylcarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and carboxamide groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
- Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids
Uniqueness
6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
6-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring with specific functional groups that may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C_{10}H_{13}ClN_{2}O, with a molecular weight of approximately 201.65 g/mol. The compound includes:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Amino group : Positioned at the sixth carbon, contributing to its reactivity.
- Carboxamide group : Located at the second carbon, enhancing its solubility and potential interactions with biological systems.
This unique structure allows researchers to investigate various modifications to enhance efficacy against specific biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its binding affinity to various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which are critical in cell signaling and metabolism.
- Antiparasitic Activity : Similar compounds have demonstrated activity against parasitic infections, suggesting that this compound may also possess antiparasitic properties. Studies on related carboxamides have indicated strong antiparasitic effects against Plasmodium falciparum, the causative agent of malaria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with similar compounds reveals that variations in substitution patterns significantly affect potency and selectivity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-(Aminomethyl)-N-methylpyridine-2-carboxamide | C_{10}H_{12}N_{2}O | Substituent at position five |
4-(Aminomethyl)-3-fluoro-N-methylpyridine-2-carboxamide | C_{10}H_{12}ClF{2}N_{2}O | Contains a fluorine atom |
N-methylpyridine-2-carboxamide | C_{8}H_{10}N_{2}O | Lacks the aminomethyl group |
These differences highlight the importance of specific functional groups in modulating the biological activity and therapeutic potential of the compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antiparasitic Studies : Research on pyridine derivatives indicates that modifications at specific positions can enhance antiplasmodial activity while minimizing cytotoxicity to human cells . For example, certain derivatives showed IC50 values indicating effective inhibition of P. falciparum growth while maintaining selectivity over human cell lines.
- Enzyme Inhibition Studies : Compounds structurally similar to this compound have been evaluated for their ability to inhibit enzymes like GSK-3, which plays a role in various diseases including cancer and diabetes. The structure-activity relationship studies revealed that specific substitutions could lead to significant increases in inhibition potency .
- Pharmacokinetic Profiles : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies suggest that the hydrochloride form enhances solubility, which is beneficial for bioavailability in clinical settings.
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
6-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-4-2-3-6(5-9)11-7;/h2-4H,5,9H2,1H3,(H,10,12);1H |
InChI Key |
WRWCDHUKJKFRRH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)CN.Cl |
Origin of Product |
United States |
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